molecular formula C11H8BrF2N B2377928 6-Bromo-4-(difluoromethyl)-2-methylquinoline CAS No. 2248406-40-6

6-Bromo-4-(difluoromethyl)-2-methylquinoline

Cat. No. B2377928
CAS RN: 2248406-40-6
M. Wt: 272.093
InChI Key: KNEJSMNTHLTUFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-(difluoromethyl)-2-methylquinoline is a chemical compound that incorporates a versatile difluoromethyl group on the aniline substitution of a 4-anilinoquinoline kinase inhibitor motif .


Synthesis Analysis

A routine synthesis was performed to furnish this compound . The small molecule crystal structure (of the HCl salt) was solved, which uncovered that the difluoromethyl group was disordered within the packing arrangement and also a 126.08 (7)° out of plane character between the respective ring systems within the molecule . The compound was fully characterized with 1 H/ 13 C-NMR and high-resolution mass spectra (HRMS), with the procedures described .


Molecular Structure Analysis

The molecular formula of 6-Bromo-4-(difluoromethyl)-2-methylquinoline is C10H6BrF2N . The average mass is 258.062 Da and the monoisotopic mass is 256.965149 Da .


Chemical Reactions Analysis

The difluoromethyl group in 6-Bromo-4-(difluoromethyl)-2-methylquinoline has shown a versatility in kinase inhibitor design, allowing the careful calibration of the compound properties . These include potency profile, solubility, and metabolic stability among others .

Mechanism of Action

The 4-anilino-quin(az)oline scaffold, which is part of the 6-Bromo-4-(difluoromethyl)-2-methylquinoline structure, is one of a number of hinge binders that have been shown to modulate kinome promiscuity . This kinome profile is primarily driven by the electronics and substitution patterns of the pendant arms of the hinge binding scaffold .

Future Directions

The difluoromethyl group has shown a versatility in kinase inhibitor design, allowing the careful calibration of the compound properties . These include potency profile, solubility, and metabolic stability among others . Several literature examples include PQR530 and GDC-0077 , indicating potential future directions for the development of similar compounds.

properties

IUPAC Name

6-bromo-4-(difluoromethyl)-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2N/c1-6-4-9(11(13)14)8-5-7(12)2-3-10(8)15-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEJSMNTHLTUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-(difluoromethyl)-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.